molecular formula C16H23NO3 B11104517 Butyl 4-(pentanoylamino)benzoate

Butyl 4-(pentanoylamino)benzoate

Cat. No.: B11104517
M. Wt: 277.36 g/mol
InChI Key: GDYHDJHUYSZNDK-UHFFFAOYSA-N
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Description

Butyl 4-(pentanoylamino)benzoate is a benzoic acid derivative featuring a butyl ester group at the carboxylic acid position and a pentanoylamino (-NH-C(O)-C₄H₉) substituent at the para position of the aromatic ring. This structural configuration distinguishes it from simpler alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate) and other substituted derivatives. The compound’s amide functional group likely enhances its stability against hydrolysis compared to esters, while the butyl chain may improve lipophilicity, influencing applications in pharmaceuticals or polymer chemistry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

butyl 4-(pentanoylamino)benzoate

InChI

InChI=1S/C16H23NO3/c1-3-5-7-15(18)17-14-10-8-13(9-11-14)16(19)20-12-6-4-2/h8-11H,3-7,12H2,1-2H3,(H,17,18)

InChI Key

GDYHDJHUYSZNDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(pentanoylamino)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid with butanol to form Butyl 4-aminobenzoate. This intermediate is then subjected to an acylation reaction with pentanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(pentanoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Butyl 4-(pentanoylamino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

    Industry: The compound is used in the formulation of certain cosmetic products and pharmaceuticals

Mechanism of Action

The mechanism of action of Butyl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets. It acts by inhibiting voltage-gated calcium channels in neurons, leading to a reduction in nerve signal transmission. This mechanism is similar to that of other local anesthetics, which block sodium channels and prevent the propagation of nerve impulses .

Comparison with Similar Compounds

Alkyl Benzoates (Methyl, Ethyl, Butyl, and Pentyl Benzoates)

Alkyl benzoates are esters of benzoic acid and alcohols, widely used as fragrances, preservatives, or plasticizers. Key differences include:

Property Butyl 4-(Pentanoylamino)Benzoate Butyl Benzoate Ethyl Benzoate Pentyl Benzoate
Structure Para-pentanoylamino substituent No substituent No substituent No substituent
Molecular Weight Higher (due to amide group) 194.23 g/mol 150.17 g/mol 192.25 g/mol
Hydrolysis Stability Likely higher (amide resistance) Moderate Moderate Moderate
Applications Potential pharmaceutical use Fragrance, plasticizer Fragrance Fragrance
Toxicity Unreported Skin/eye irritation (varies by classification) Low irritation Limited data

Key Findings :

  • The para-pentanoylamino group in this compound likely reduces hydrolysis rates compared to butyl benzoate, which degrades into benzoic acid and butyl alcohol under UV/TiO₂ systems .

Substituted Benzoates (Ethyl 4-(Dimethylamino)Benzoate)

Ethyl 4-(dimethylamino)benzoate, an amino-substituted analog, shares functional similarities but differs in reactivity and applications:

Property This compound Ethyl 4-(Dimethylamino)Benzoate
Functional Group Amide (-NH-C(O)-C₄H₉) Tertiary amine (-N(CH₃)₂)
Reactivity Likely lower (amide stability) High (amine enhances radical reactions)
Applications Underexplored Dental resins, photoinitiators
Degradation Unreported Forms stable radicals in polymer systems

Key Findings :

  • Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin systems due to its amine group, enabling faster polymerization than methacrylate analogs . In contrast, the amide group in this compound may reduce reactivity but improve thermal stability.

Recommendations for Future Research :

  • Conduct hydrolysis and photodegradation studies to quantify stability differences.
  • Explore applications in drug delivery or specialty polymers leveraging its amide group.

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